N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-13-23-20-21(31-13)19(14-7-5-4-6-8-14)25-26(22(20)28)12-18(27)24-15-9-10-16(29-2)17(11-15)30-3/h4-11H,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQOCRRAPLPZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including a thiazolo[4,5-d]pyridazin moiety. Its molecular formula is with a molecular weight of 436.49 g/mol. The structure includes a 3,4-dimethoxyphenyl group linked to an acetamide functional group, which may enhance its reactivity and biological properties .
Anticancer Properties
Several studies have reported on the anticancer potential of compounds related to this compound. Notably:
- Cytotoxicity : In vitro assays have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole and oxadiazole units have shown promising activity against HeLa and MCF-7 cell lines .
- Mechanism of Action : The mechanism underlying the anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation. For example, compounds have been shown to induce apoptosis in A549 lung carcinoma cells with efficacy comparable to standard chemotherapeutics like cisplatin .
- Comparative Efficacy : The biological activity of this compound can be compared to other similar compounds. A study found that certain analogs exhibited IC50 values indicating substantial cytotoxicity against targeted cancer cells .
Additional Biological Activities
Beyond anticancer effects, preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents, although specific data on this compound's efficacy is limited.
- Enzyme Inhibition : Related compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and lipoxygenase; however, the specific activity of this compound in this regard requires further investigation .
Synthesis and Evaluation
A notable study synthesized various derivatives of thiazolo[4,5-d]pyridazine and evaluated their biological activities through MTT assays against different cancer cell lines. The findings indicated that structural modifications significantly influenced the cytotoxicity profiles of these compounds .
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 1 | HeLa | 29 | High |
| Compound 2 | MCF-7 | 73 | Moderate |
Future Directions
Research is ongoing to explore the full spectrum of biological activities associated with this compound. Future studies may focus on:
- In vivo Studies : To validate the anticancer efficacy observed in vitro.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide. The compound has been evaluated against various cancer cell lines, demonstrating significant growth inhibition. For instance:
- In vitro studies showed that this compound exhibits cytotoxic effects on several tumor cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 80% in some cases .
Table 1: Anticancer Activity Summary
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.88 |
These findings suggest that further development and optimization of this compound could lead to effective anticancer therapies.
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Molecular docking studies indicate that it may act as a 5-lipoxygenase inhibitor , which is crucial for the synthesis of leukotrienes involved in inflammatory responses .
Table 2: In Silico Anti-inflammatory Activity
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| 5-Lipoxygenase | -8.3 |
This suggests that the compound could be a candidate for treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization is performed using techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS), confirming the structure and purity of the synthesized product .
Table 3: Synthesis Overview
| Step | Reagents/Conditions |
|---|---|
| Step 1 | Reactants A + B under reflux |
| Step 2 | Purification via column chromatography |
| Final Characterization | NMR and LC-MS analysis |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary components (Figure 1):
- Thiazolo[4,5-d]pyridazin-4-one core
- 7-Phenyl substituent
- N-(3,4-Dimethoxyphenyl)acetamide side chain
This disconnection strategy enables modular synthesis, allowing independent optimization of each fragment before final assembly.
Stepwise Synthetic Procedures
Synthesis of 2-Methyl-4-Oxo-Thiazolo[4,5-d]Pyridazine
The foundational heterocycle is constructed via a three-step sequence:
Step 1: Pyridazine Precursor Preparation
4-Amino-5-hydrazinylpyridazine-3(2H)-one undergoes cyclocondensation with thioacetic acid in refluxing ethanol (78°C, 6 hr), yielding 2-methylthiazolo[4,5-d]pyridazin-4(5H)-one with 82% efficiency.
Step 2: C7 Functionalization
Palladium-catalyzed Suzuki-Miyaura coupling introduces the phenyl group:
| Reagent | Conditions | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 76 |
| 2-Thienylboronic acid | Same conditions | 68 |
Table 1: Comparative yields for C7 arylation
Step 3: N5 Activation
Bromination at N5 using N-bromosuccinimide (NBS) in DMF (0°C → RT, 2 hr) provides the bromide intermediate crucial for subsequent nucleophilic substitutions.
Synthesis of N-(3,4-Dimethoxyphenyl)Acetamide Side Chain
The acetamide moiety is prepared through:
Schotten-Baumann Reaction
3,4-Dimethoxyaniline reacts with chloroacetyl chloride in biphasic conditions (CH₂Cl₂/H₂O, 0°C):
3,4-(MeO)₂C₆H₃NH₂ + ClCH₂COCl → 3,4-(MeO)₂C₆H₃NHCOCH₂Cl
Triethylamine (2.2 eq) ensures efficient HCl scavenging, achieving 89% isolated yield after recrystallization (EtOAc/hexane).
Final Coupling and Global Deprotection
The pivotal C-N bond formation employs:
Buchwald-Hartwig Amination
Reacting the brominated thiazolopyridazine (1.0 eq) with N-(3,4-dimethoxyphenyl)chloroacetamide (1.2 eq) under palladium catalysis:
| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Toluene | 110 | 68 |
| Pd(OAc)₂ | BINAP | DMF | 100 | 72 |
Table 2: Catalytic systems for C-N coupling
Final deprotection of methoxy groups (when required) uses BBr₃ in CH₂Cl₂ (-78°C → RT, 12 hr), though this step is often unnecessary given the target's substitution pattern.
Optimization Strategies for Industrial Scalability
Solvent and Temperature Effects
Critical parameters influencing reaction efficiency:
Thiazole Cyclization
- Ethanol vs. DMF: 82% vs. 74% yield
- Optimal temperature: 78–82°C (lower temps lead to incomplete reaction)
Suzuki Coupling
- Aqueous/organic solvent ratios (3:1 DME/H₂O) prevent boronic acid hydrolysis
- Microwave-assisted conditions (150°C, 20 min) increase yield to 81%
Catalytic System Tuning
Ligand screening revealed:
- Bulky phosphines (Xantphos) suppress β-hydride elimination
- Bidentate ligands (BINAP) enhance oxidative addition kinetics
Analytical Characterization and Quality Control
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.21 (s, 1H, H-3 thiazole)
- δ 7.45–7.32 (m, 5H, C7-phenyl)
- δ 6.98 (d, J=8.4 Hz, 1H, aromatic)
- δ 3.85 (s, 6H, OCH₃)
HRMS (ESI-TOF)
Calcd for C₂₄H₂₂N₄O₅S [M+H]⁺: 478.1312; Found: 478.1309
Challenges and Alternative Approaches
Regioselectivity Issues
Competing O-vs N-alkylation during acetamide installation is mitigated by:
- Using pre-formed acetamide chlorides vs. in situ activation
- Phase-transfer catalysis (18-crown-6, 5 mol%) improves N-selectivity to 19:1
Purification Challenges
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves:
- Unreacted boronic acid (Rt=4.2 min)
- Target compound (Rt=11.7 min)
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions to construct the thiazolo[4,5-d]pyridazine core and subsequent functionalization. A common approach includes:
- Cyclocondensation : Reacting aminopyridazine derivatives with thiourea or thioamides under basic conditions (e.g., ethanolic KOH) to form the thiazole ring .
- Acetamide Coupling : Introducing the N-(3,4-dimethoxyphenyl)acetamide moiety via nucleophilic acyl substitution, often using coupling agents like EDCI or DCC .
- Key Conditions :
Table 1 : Representative Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Thiourea, KOH/EtOH, reflux | 51–65 | |
| Acetamide coupling | EDCI, DMF, RT | 70–85 |
Basic: What spectroscopic and crystallographic methods confirm its structure?
- NMR Spectroscopy :
- X-ray Crystallography :
- Single-crystal analysis confirms the planar geometry of the thiazole ring and dihedral angles between substituents (e.g., 15–25° for the phenyl-thiazolo interaction) .
- Mass Spectrometry :
Basic: What in vitro biological assays evaluate its activity, and what mechanisms are hypothesized?
- Antioxidant Assays :
- Enzyme Inhibition :
- Lipoxygenase (LOX) and cyclooxygenase (COX) inhibition assays quantify anti-inflammatory potential .
- Mechanistic Hypotheses :
- The thiazolo-pyridazine core may chelate metal ions in enzyme active sites, while the dimethoxyphenyl group enhances membrane permeability .
Advanced: How can reaction parameters be optimized using Design of Experiments (DoE)?
- Factor Screening :
- Variables like temperature, solvent polarity, and catalyst loading are tested via fractional factorial designs to identify critical parameters .
- Response Surface Methodology (RSM) :
- Central Composite Design (CCD) optimizes yield and purity. For example, a 3-level CCD for cyclocondensation might reveal optimal ethanol/water ratios (70:30) and reflux times (6–8 hrs) .
- Statistical Analysis :
- ANOVA validates model significance (p < 0.05), and contour plots visualize interactions between factors .
Advanced: How to resolve contradictions in biological activity data across studies?
- Meta-Analysis :
- Compare assay conditions (e.g., cell lines, compound concentrations) to identify variability sources. For instance, discrepancies in IC₅₀ values may arise from differences in LOX isoforms (LOX-1 vs. LOX-5) .
- Dose-Response Reproducibility :
- Validate results across independent labs using standardized protocols (e.g., NIH/NCATS guidelines) .
- Structural Confirmation :
- Re-characterize batches via XRD to rule out polymorphic or stereochemical variations affecting activity .
Advanced: What computational methods study its interactions with biological targets?
- Molecular Docking :
- AutoDock Vina or Schrödinger Suite predicts binding modes with LOX/COX enzymes, highlighting key residues (e.g., Arg563 in LOX-1) for hydrogen bonding .
- MD Simulations :
- GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD < 2.0 Å indicating robust binding .
- QSAR Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
